molecular formula C13H8Cl2N2O3 B11549213 2-{(Z)-[(2,3-dichlorophenyl)imino]methyl}-6-nitrophenol

2-{(Z)-[(2,3-dichlorophenyl)imino]methyl}-6-nitrophenol

Cat. No.: B11549213
M. Wt: 311.12 g/mol
InChI Key: KJNAQGYFBYXTDC-UHFFFAOYSA-N
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Description

2-[(E)-[(2,3-DICHLOROPHENYL)IMINO]METHYL]-6-NITROPHENOL is a Schiff base compound, which is a type of chemical compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields such as chemistry, biology, and medicine due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2,3-DICHLOROPHENYL)IMINO]METHYL]-6-NITROPHENOL typically involves the condensation reaction between 2,3-dichloroaniline and 6-nitrosalicylaldehyde. The reaction is usually carried out in an ethanol solution with a few drops of glacial acetic acid as a catalyst. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(2,3-DICHLOROPHENYL)IMINO]METHYL]-6-NITROPHENOL undergoes various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding nitro and imino derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and chloro.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenols, anilines, and imines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(E)-[(2,3-DICHLOROPHENYL)IMINO]METHYL]-6-NITROPHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-[(2,3-DICHLOROPHENYL)IMINO]METHYL]-6-NITROPHENOL involves its interaction with biological molecules through the formation of hydrogen bonds and coordination with metal ions. The compound can inhibit the activity of certain enzymes and disrupt cellular processes by binding to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-[(2,3-DICHLOROPHENYL)IMINO]METHYL]-6-NITROPHENOL is unique due to the presence of both nitro and dichloro groups, which impart distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H8Cl2N2O3

Molecular Weight

311.12 g/mol

IUPAC Name

2-[(2,3-dichlorophenyl)iminomethyl]-6-nitrophenol

InChI

InChI=1S/C13H8Cl2N2O3/c14-9-4-2-5-10(12(9)15)16-7-8-3-1-6-11(13(8)18)17(19)20/h1-7,18H

InChI Key

KJNAQGYFBYXTDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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